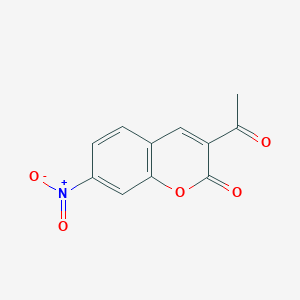
N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, also known as Compound A, is a synthetic small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule belongs to the class of oxalamide derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic effects.
Wirkmechanismus
The exact mechanism of action of N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide A is not fully understood. However, it has been proposed that it exerts its biological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. It has also been suggested that this compound A may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound A has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and inhibit the activation of NF-κB. Additionally, this molecule has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, this compound A has been shown to reduce the deposition of collagen and fibronectin, which are key components of the extracellular matrix.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide A is its broad spectrum of biological activities, which makes it a promising candidate for the development of therapeutics for various diseases. Additionally, the synthesis of this compound A is relatively straightforward and can be carried out on a large scale. However, one of the limitations of this molecule is its poor solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide A. One potential area of research is the development of novel formulations of this molecule that improve its solubility and bioavailability. Another area of research is the identification of the specific targets of this compound A and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of this molecule in preclinical and clinical settings. Overall, the potential therapeutic applications of this compound A make it a promising candidate for further research and development.
Synthesemethoden
The synthesis of N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide A involves a multi-step process, which includes the reaction of 2-oxopiperidine with 3-aminobenzophenone, followed by the reaction of the resulting intermediate with tetrahydrofuran-2-carbaldehyde. The final step involves the reaction of the intermediate with oxalyl chloride to yield the desired compound.
Wissenschaftliche Forschungsanwendungen
N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide A has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory effects by suppressing the production of inflammatory cytokines and chemokines. This molecule has also demonstrated anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, this compound A has been shown to have anti-fibrotic effects by reducing the deposition of extracellular matrix proteins.
Eigenschaften
IUPAC Name |
N-(oxolan-2-ylmethyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c22-16-8-1-2-9-21(16)14-6-3-5-13(11-14)20-18(24)17(23)19-12-15-7-4-10-25-15/h3,5-6,11,15H,1-2,4,7-10,12H2,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRQMIFQGHSSDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2909516.png)
![(7-methoxybenzofuran-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2909518.png)
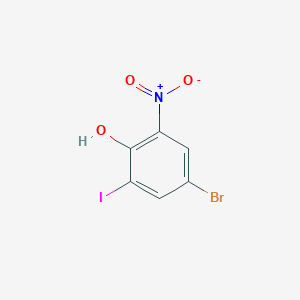

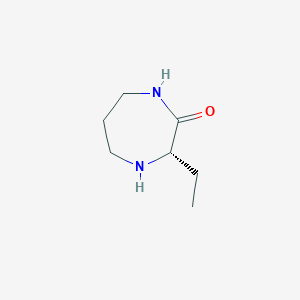
![2-Chloro-N-(8-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-4-yl)acetamide](/img/structure/B2909524.png)
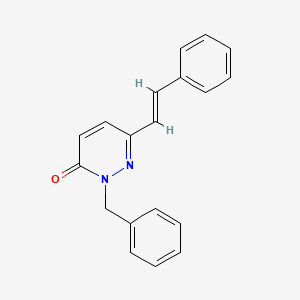
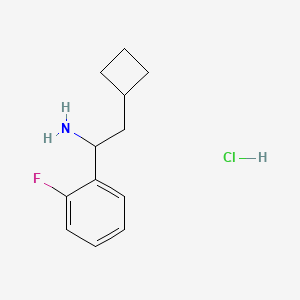
![N-([2,4'-bipyridin]-4-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2909531.png)
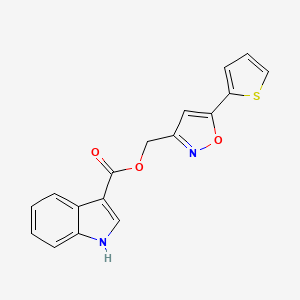
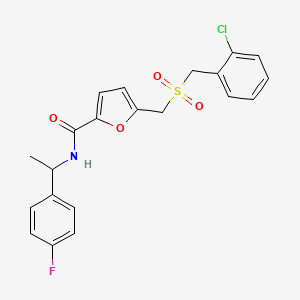

![2-(3-methoxybenzyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2909536.png)
